3-bromo-2-fluoro-4-hydroxybenzoic acid
Description
Properties
CAS No. |
1781514-77-9 |
|---|---|
Molecular Formula |
C7H4BrFO3 |
Molecular Weight |
235 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluoro 4 Hydroxybenzoic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The reactivity of the aromatic ring in 3-bromo-2-fluoro-4-hydroxybenzoic acid is intricately governed by the electronic and steric effects of its substituents: the bromine atom, the fluorine atom, the hydroxyl group, and the carboxylic acid group. These groups influence the electron density of the ring and direct the position of incoming electrophiles or nucleophiles.
Influence of halogen and hydroxyl substituents on regioselectivity
The regioselectivity of electrophilic aromatic substitution (SEAr) is determined by the directing effects of the existing substituents. wikipedia.orgwvu.edu Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing.
Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an ortho-, para- director. libretexts.org It donates electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack. wvu.edu
Halogen Atoms (-Br, -F): Bromine and fluorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the intermediate carbocation.
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring both inductively and through resonance.
In this compound, the powerful ortho-, para-directing influence of the hydroxyl group at position 4 is expected to be the dominant factor in determining the position of electrophilic attack. The positions ortho to the hydroxyl group are positions 3 and 5. Position 3 is already substituted with a bromine atom. Therefore, electrophilic substitution is most likely to occur at position 5. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -OH | 4 | Activating (Resonance) | Ortho, Para |
| -Br | 3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |
| -F | 2 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |
| -COOH | 1 | Deactivating (Inductive & Resonance) | Meta |
Nucleophilic aromatic substitution (SNAr) on the other hand, is favored by the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group (typically a halogen). libretexts.org In this compound, the fluorine and bromine atoms could potentially act as leaving groups. The presence of the electron-withdrawing carboxylic acid group could facilitate such reactions, although the hydroxyl group's electron-donating nature might counteract this effect to some extent.
Reactivity at the carboxylic acid moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions. These transformations are crucial for the synthesis of derivatives with different chemical and physical properties.
Common reactions at the carboxylic acid moiety include:
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reaction is a common method for protecting the carboxylic acid group or for synthesizing ester derivatives with potential biological activity.
Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. nih.gov This transformation often requires the use of a coupling agent to activate the carboxylic acid. Amide bond formation is a fundamental reaction in medicinal chemistry. nih.gov
Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, this transformation requires strong reducing agents and is less common than reactions at the aromatic ring or other functional groups under milder conditions.
Decarboxylation Pathways and Derivatives
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org This process can be a key step in the synthesis of new compounds.
Halodecarboxylation reactions
Halodecarboxylation is a type of decarboxylation where a carboxyl group is replaced by a halogen atom. nih.govacs.org This reaction provides a route to aryl halides from the corresponding carboxylic acids. princeton.eduosti.gov Various methods exist for halodecarboxylation, often involving metal catalysts or specific reagents that can facilitate both the decarboxylation and the subsequent halogenation step. princeton.edutandfonline.com For this compound, a halodecarboxylation reaction would lead to the formation of a trihalogenated phenol (B47542) derivative.
Mechanistic insights into carbon-carbon bond cleavage
The cleavage of the carbon-carbon bond in the carboxylic acid group during decarboxylation can proceed through different mechanisms depending on the reaction conditions and the substrate. For aromatic carboxylic acids, the process can be challenging due to the strength of the sp²-sp² carbon-carbon bond. afinitica.com
Mechanisms can involve:
Ionic Pathways: In some cases, especially with substrates bearing activating groups, the carboxylate can be lost as CO2, generating a carbanion intermediate that is then protonated.
Radical Pathways: Decarboxylation can also be initiated by radical initiators, leading to the formation of an aryl radical. nih.gov This radical can then be trapped by a halogen source in halodecarboxylation reactions.
Concerted Mechanisms: Some decarboxylation reactions are believed to proceed through a concerted mechanism involving a cyclic transition state, particularly for substrates with ortho-substituents that can participate in the reaction. masterorganicchemistry.comyoutube.com
The presence of multiple halogen substituents on the aromatic ring of this compound could influence the stability of intermediates and thus affect the operative decarboxylation mechanism.
Functional Group Transformations of the Hydroxyl and Carboxyl Groups
Beyond reactions on the aromatic ring, the hydroxyl and carboxyl groups of this compound can be transformed into a variety of other functional groups, further expanding its synthetic utility.
| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |
| Hydroxyl (-OH) | Etherification | Alkyl halide, Base | Ether (-OR) |
| Hydroxyl (-OH) | Esterification | Acyl chloride or Carboxylic acid, Acid/Base catalyst | Ester (-O-CO-R) |
| Carboxyl (-COOH) | Esterification | Alcohol, Acid catalyst | Ester (-COOR) |
| Carboxyl (-COOH) | Amide Formation | Amine, Coupling agent | Amide (-CONH₂) |
| Carboxyl (-COOH) | Reduction to Alcohol | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
These transformations allow for the systematic modification of the molecule's properties, which is a common strategy in the development of new materials and pharmaceuticals.
Esterification and etherification reactions
The presence of both a carboxylic acid and a hydroxyl group allows for selective esterification or etherification reactions, typically by controlling the reaction conditions.
Esterification: The carboxylic acid moiety can be readily converted to an ester. A common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov This reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the ester product. Another effective method involves reaction with alkyl halides in the presence of a non-nucleophilic base. google.com
Etherification: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base, like sodium hydride or potassium carbonate, to form a phenoxide ion. rasayanjournal.co.in The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. To avoid competing esterification of the carboxylic acid group, it is often necessary to first protect the carboxyl group, for example, as an ester, before proceeding with the etherification of the hydroxyl group. rasayanjournal.co.in
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents & Conditions | Expected Product |
|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux | Methyl 3-bromo-2-fluoro-4-hydroxybenzoate |
| Etherification | 1. K₂CO₃, Acetone 2. Methyl Iodide (CH₃I), Reflux | 3-Bromo-2-fluoro-4-methoxybenzoic acid (after hydrolysis of any ester formed) |
Oxidation and reduction studies
Oxidation: The phenolic group makes the aromatic ring susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize bromophenols, often leading to the formation of phenoxyl radicals. These radicals can then undergo coupling reactions to form dimeric or polymeric products. rasayanjournal.co.ingoogle.com Under controlled conditions, it might be possible to achieve specific oxidative transformations, but over-oxidation leading to ring cleavage is a risk with powerful oxidants. The carboxylic acid group is generally stable to mild oxidizing conditions.
Reduction: The compound offers multiple sites for reduction. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) can be employed for the hydrodebromination, selectively removing the bromine atom from the aromatic ring. This process is a common method for the reductive removal of aryl halides. Depending on the catalyst and conditions, the aromatic ring itself could also be reduced, though this typically requires more forcing conditions.
Table 2: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagents & Conditions | Expected Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Complex mixture, potential for oxidative coupling products |
| Reduction (of COOH) | Lithium Aluminum Hydride (LiAlH₄), THF | (3-Bromo-2-fluoro-4-hydroxyphenyl)methanol |
| Reduction (Debromination) | H₂, Palladium on Carbon (Pd/C), Base | 2-Fluoro-4-hydroxybenzoic acid |
Coupling Reactions for Complex Molecule Synthesis
The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) utilizing aryl halides
The aryl bromide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new bonds at the C3 position.
Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. It is one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl linkages.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene.
Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the synthesis of arylated alkynes.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Arylated Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl-Alkynyl |
Formation of biaryl compounds and other complex architectures
The cross-coupling reactions described above are instrumental in extending the molecular framework of this compound.
The Suzuki-Miyaura coupling is particularly prominent for the synthesis of biaryl compounds. By reacting this compound with various substituted or unsubstituted arylboronic acids, a diverse library of biaryl derivatives can be generated. These biaryl structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction conditions are generally mild and tolerant of various functional groups, making it a highly versatile synthetic tool.
The Heck and Sonogashira reactions similarly enable the construction of complex molecules. For instance, the Heck reaction can be used to append vinyl groups, which can then participate in further transformations such as polymerizations or cycloadditions. The Sonogashira coupling introduces an alkynyl moiety, a versatile functional group that can be further elaborated into various cyclic and acyclic structures, serving as a key building block in the synthesis of natural products and functional materials.
Table 4: Examples of Complex Architectures from Coupling Reactions
| Reaction Type | Example Coupling Partner | Expected Product Core Structure |
|---|---|---|
| Suzuki | Phenylboronic acid | 2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid |
| Heck | Styrene | 2-Fluoro-4-hydroxy-3-styrylbenzoic acid |
| Sonogashira | Phenylacetylene | 2-Fluoro-4-hydroxy-3-(phenylethynyl)benzoic acid |
Derivatization Strategies and Synthesis of Analogues
Preparation of Functionalized Esters and Amides
The carboxylic acid moiety of 3-bromo-2-fluoro-4-hydroxybenzoic acid is a prime target for derivatization into esters and amides. These reactions are fundamental in organic synthesis for creating new chemical entities and for protecting the carboxyl group during subsequent modifications at other positions of the molecule.
Esterification: Standard esterification methods can be readily applied. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a direct route to simple alkyl esters. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be reacted with an alkyl halide under basic conditions, such as using potassium carbonate.
Amidation: The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid. Common strategies include:
Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) facilitate the direct formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine.
Acyl Chloride Formation: A more traditional, two-step approach involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate can then be reacted with a wide variety of amines or ammonia (B1221849) to yield the corresponding amide.
Modern catalytic methods, such as palladium-catalyzed carbonylation, have also emerged as powerful tools for amide synthesis, offering high efficiency and functional group tolerance. nih.gov
Synthesis of Ethers and Alkylated Derivatives
The phenolic hydroxyl group at the C4 position offers another site for derivatization, primarily through the synthesis of ethers. This modification can significantly alter the compound's electronic properties, solubility, and hydrogen-bonding capabilities.
The most common method for ether synthesis is the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) to yield the corresponding ether derivative. For example, reaction with methyl iodide would produce methyl 4-bromo-3-fluoro-2-methoxybenzoate. synquestlabs.com This process allows for the introduction of a wide array of alkyl and aryl groups at the phenolic position.
Regioselective Functionalization for Structure-Reactivity Studies
The distinct reactivity of the functional groups on the this compound scaffold allows for regioselective modifications, which are crucial for developing structure-reactivity relationships. cymitquimica.com The electronic properties of the substituents—electron-donating hydroxyl and electron-withdrawing fluoro and carboxyl groups—create a unique electronic environment that directs chemical transformations.
Selective Protection/Derivatization: The carboxylic acid and hydroxyl groups can be chemoselectively targeted. For instance, the carboxylic acid can be converted to an ester to protect it while reactions are performed on the hydroxyl group, or vice-versa.
Halogen-Mediated Cross-Coupling: The bromine atom at the C3 position is a key handle for regioselective carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the precise introduction of aryl, alkyl, or amino groups at this position, providing a powerful tool for creating complex molecular architectures.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the molecule by analyzing frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces, guiding synthetic strategies for regioselective functionalization. researchgate.net
Incorporation into Polymeric or Supramolecular Structures
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a candidate monomer for the synthesis of polymers. It can potentially undergo step-growth polymerization to form polyesters or polyamides, where the aromatic core and its halogen substituents would be incorporated into the polymer backbone, imparting specific thermal and electronic properties. synquestlabs.combldpharm.com
In the realm of supramolecular chemistry, the molecule's functional groups are capable of forming specific non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group can form robust hydrogen-bonded dimers with neighboring molecules, a common structural motif for benzoic acids. researchgate.net The hydroxyl group can also act as a hydrogen bond donor and acceptor.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to direct the formation of ordered, one-, two-, or three-dimensional supramolecular networks. researchgate.net
The interplay of these interactions can guide the self-assembly of this compound into well-defined supramolecular structures, a property that is highly valuable in crystal engineering and materials science. researchgate.net
Data Tables
Table 1: Derivatization Strategies for this compound
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Carboxylic Acid (-COOH) | Fischer Esterification | Alcohol, Acid Catalyst | Ester (-COOR) |
| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent (e.g., DCC, HBTU) | Amide (-CONHR) |
| Carboxylic Acid (-COOH) | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (-COCl) |
| Phenolic Hydroxyl (-OH) | Williamson Ether Synthesis | Alkyl Halide, Base (e.g., K₂CO₃) | Ether (-OR) |
| Aryl Bromide (Ar-Br) | Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Aryl-Aryl Bond (Ar-Ar') |
| Aryl Bromide (Ar-Br) | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Aryl-Amine Bond (Ar-NHR) |
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy would be instrumental in identifying the electronic environment of the hydrogen atoms in 3-bromo-2-fluoro-4-hydroxybenzoic acid. The aromatic region of the spectrum would be of particular interest, where two signals corresponding to the two protons on the benzene (B151609) ring would be expected. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, and the electron-donating effect of the hydroxyl group. The coupling patterns (splitting) between these protons would reveal their relative positions on the ring. The protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this compound, seven distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring and the one carboxylic acid carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-COOH | - | ~165-175 |
| C2-F | - | ~150-160 (d, ¹JCF) |
| C3-Br | - | ~110-120 |
| C4-OH | - | ~155-165 |
| C5-H | ~6.8-7.2 (d) | ~115-125 |
| C6-H | ~7.5-7.9 (d) | ~125-135 |
| COOH | ~10-13 (br s) | - |
| OH | ~5-7 (br s) | - |
| d = doublet, br s = broad singlet |
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy would be a crucial characterization technique. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment created by the adjacent bromo, carboxyl, and aromatic ring systems. Furthermore, coupling between the fluorine and the neighboring aromatic proton would likely be observed, providing additional structural confirmation.
Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling relationships, confirming the adjacency of the two aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the signals of the aromatic protons with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be critical for confirming the substitution pattern on the benzene ring by showing correlations between the aromatic protons and the quaternary carbons (C1, C2, C3, and C4), as well as the carboxylic acid carbon.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ for the carboxylic acid hydroxyl group, and a sharper band around 3600-3200 cm⁻¹ for the phenolic hydroxyl group.
C=O stretch: A strong absorption band around 1700-1680 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
C=C stretch: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
C-O stretch: Bands corresponding to the stretching of the C-O bonds of the carboxylic acid and phenol (B47542) would be observed in the 1300-1200 cm⁻¹ region.
C-F stretch: A strong band in the 1250-1020 cm⁻¹ region.
C-Br stretch: A band in the 680-515 cm⁻¹ region.
A table of expected vibrational frequencies is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H (Carboxylic) | 3300-2500 (broad) |
| O-H (Phenolic) | 3600-3200 |
| C=O (Carboxylic) | 1700-1680 |
| C=C (Aromatic) | 1600-1450 |
| C-O | 1300-1200 |
| C-F | 1250-1020 |
| C-Br | 680-515 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₄BrFO₃). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). The presence of the bromo and fluoro substituents would also influence the fragmentation, leading to characteristic daughter ions.
| Ion | Expected m/z (for ⁷⁹Br) | Description |
| [M]⁺ | 233.9328 | Molecular Ion |
| [M+2]⁺ | 235.9307 | Molecular Ion (with ⁸¹Br) |
| [M-H₂O]⁺ | 215.9222 | Loss of water |
| [M-COOH]⁺ | 188.9399 | Loss of carboxyl group |
| [M-Br]⁺ | 155.0039 | Loss of bromine |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by creating ions from macromolecules and analyzing their mass-to-charge ratio. The process involves the formation of a fine spray of charged droplets in the presence of a strong electric field, leading to the production of gas-phase ions from the analyte solution.
For this compound, specific experimental ESI-MS data, including detailed fragmentation patterns, is not available in published literature. However, studies on related compounds, such as bromo- and chloroacetic acids and various hydroxycinnamic acids, provide insight into the expected behavior of such molecules under ESI-MS analysis. researchgate.netnih.gov In negative ion mode, which is common for acidic compounds, the deprotonated molecule [M-H]⁻ would be the primary ion observed.
Further fragmentation of this ion through techniques like tandem mass spectrometry (MS/MS) would be anticipated to yield characteristic neutral losses. For instance, the loss of carbon dioxide (CO₂), water (H₂O), and hydrogen bromide (HBr) are common fragmentation pathways for similar halogenated and hydroxylated benzoic acid derivatives. nih.gov The study of these fragmentation patterns is crucial for the structural elucidation of unknown compounds and for differentiating between isomers. rsc.orgmdpi.com
A study on isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides highlighted the utility of ESI-MS in avoiding the degradation reactions that can occur with other ionization methods like electron ionization. researchgate.net Research on monohydroxyeicosatetraenoic acids has shown that the fragmentation patterns are directly associated with the number and positions of the hydroxyl substituents, with major cleavages occurring at the α-position to the hydroxyl group. nih.gov
Table 1: Predicted ESI-MS Data for a Related Isomer, 3-bromo-5-fluoro-2-hydroxybenzoic acid
While experimental data for this compound is absent, predicted data for a related isomer, 3-bromo-5-fluoro-2-hydroxybenzoic acid, is available and offers a theoretical glimpse into its potential ESI-MS characteristics.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 234.94007 | 137.0 |
| [M+Na]⁺ | 256.92201 | 149.7 |
| [M-H]⁻ | 232.92551 | 140.3 |
| [M+NH₄]⁺ | 251.96661 | 157.4 |
| [M+K]⁺ | 272.89595 | 138.4 |
| [M+H-H₂O]⁺ | 216.93005 | 136.9 |
Note: This data is for a structural isomer and not this compound. CCS stands for Collision Cross Section.
X-ray Diffraction Studies for Solid-State Structure Determination
There are no published X-ray diffraction studies specifically for this compound or its derivatives. However, the crystal structures of several related compounds have been determined, providing a framework for understanding the potential solid-state architecture of this molecule.
For example, the crystal structure of 3-bromo-2-hydroxybenzoic acid reveals that molecules are linked into centrosymmetric dimers through mutual carboxyl-carboxyl O-H⋯O hydrogen bonds. nih.govnih.govnih.gov This is a common motif observed in many substituted salicylic (B10762653) acid derivatives. The molecule is nearly planar, with a slight twist in the carboxyl group relative to the phenyl ring. nih.gov
Similarly, the crystal structure of 4-bromo-2-hydroxybenzoic acid also exhibits the formation of carboxylic acid inversion dimers. researchgate.net In this structure, short Br⋯Br contacts contribute to the one-dimensional architecture. researchgate.net The study of 3-bromo-2-hydroxybenzonitrile also revealed interesting intermolecular interactions, including O-H⋯Br/O-H⋯N hydrogen bonding and π-stacking. researchgate.net
These studies on analogous compounds suggest that the crystal structure of this compound would likely be influenced by a network of hydrogen bonds involving the hydroxyl and carboxylic acid groups, as well as potential halogen bonding involving the bromine and fluorine atoms. The interplay of these non-covalent interactions would dictate the supramolecular assembly of the compound in the solid state.
Table 2: Crystallographic Data for Related Benzoic Acid Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 3-bromo-2-hydroxybenzoic acid | Monoclinic | P2₁/n | O-H⋯O hydrogen bonds (dimers) | nih.govnih.govnih.gov |
| 4-bromo-2-hydroxybenzoic acid | Monoclinic | P2₁/c | O-H⋯O hydrogen bonds (dimers), Br⋯Br contacts | researchgate.net |
| 3-bromo-2-hydroxybenzonitrile | Monoclinic | P2₁/c | O-H⋯Br/O-H⋯N hydrogen bonds, π-stacking | researchgate.net |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular structures and properties. For molecules like 3-bromo-2-fluoro-4-hydroxybenzoic acid, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior with high accuracy.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to investigate the properties of substituted benzoic acids. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms (molecular geometry optimization). nih.govresearchgate.net
These calculations also elucidate the electronic structure, providing information on how electrons are distributed within the molecule. Furthermore, DFT is used to predict vibrational frequencies. This theoretical vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the calculated structure and understand the molecule's vibrational modes. researchgate.net Studies on similar compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have demonstrated the utility of DFT in assigning vibrational modes and understanding the influence of substituents on the benzoic acid framework. researchgate.net
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a primary example of this approach. nih.gov While often less accurate than DFT for many applications, ab initio methods are systematically improvable and serve as a baseline for more advanced calculations. They are used to investigate electronic properties and can be applied to model reaction pathways, providing insights into the energy barriers and transition states of chemical reactions involving this compound. In comparative studies, both DFT and HF methods are sometimes used to investigate molecular structures and properties, providing a broader understanding of the theoretical predictions. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict its susceptibility to nucleophilic and electrophilic attack. Theoretical studies on related brominated hydroxy-aromatic compounds have used HOMO-LUMO analysis to elucidate charge transfer within the molecule. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Compound (3-bromo-2-Hydroxypyridine) This table presents data for a structurally related compound to illustrate the outputs of FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.9 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.4 |
Data derived from computational studies on 3-bromo-2-hydroxypyridine, which serves as an example of the application of FMO theory. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the regions of a molecule that are rich or poor in electrons. The MEP map is plotted onto the molecule's surface, using a color scale to indicate electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.govresearchgate.net
For this compound, an MEP map would reveal the most likely sites for chemical reactions. The acidic proton of the carboxylic acid group and the hydroxyl group would appear as positive (blue) regions, while the oxygen atoms of these groups and the electron-rich aromatic ring would be expected to show negative (red) potential. This analysis is invaluable for predicting how the molecule will interact with other reagents. nih.govresearchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly time-dependent DFT (TD-DFT), can predict spectroscopic properties like UV-visible absorption spectra. nih.gov These theoretical spectra can then be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions occurring within the molecule.
Similarly, as mentioned in section 6.1.1, calculated vibrational frequencies (IR and Raman) are correlated with experimental spectra. This correlation helps in the definitive assignment of spectral bands to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the O-H bond in the hydroxyl group. While specific experimental spectra for this compound are not widely published, data for related compounds like 3-bromo-4-fluorobenzoic acid are available and serve as a reference for the types of spectral features to expect. nih.gov
Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding)
This compound possesses rotational flexibility, particularly around the bonds connecting the carboxylic acid and hydroxyl groups to the benzene (B151609) ring. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their relative energies. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles to identify the most stable, low-energy conformer. nih.gov
Furthermore, these calculations can model intermolecular interactions, with hydrogen bonding being particularly important for this molecule. The carboxylic acid and hydroxyl groups are both strong hydrogen bond donors and acceptors. Computational studies can predict the formation of dimers or larger aggregates through intermolecular hydrogen bonds, which significantly influences the compound's physical properties, such as its melting point and crystal structure. nih.gov Analysis of crystal structures of similar compounds, like 3-bromo-2-hydroxybenzoic acid, confirms the prevalence of hydrogen-bonded dimer formation in the solid state. nih.gov
Simulation of Reaction Mechanisms and Transition States
Computational chemistry and theoretical studies offer a powerful lens through which to investigate the intricate details of chemical reactions involving this compound. By employing sophisticated simulation techniques, researchers can model reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern the kinetics and thermodynamics of a transformation. These theoretical investigations are crucial for understanding reaction mechanisms at a molecular level, complementing experimental findings and guiding the synthesis of new, related compounds.
The primary tool for such investigations is quantum mechanics, particularly Density Functional Theory (DFT). DFT methods are favored for their balance of computational cost and accuracy in describing the electronic structure of molecules. By calculating the potential energy surface of a reaction, scientists can map out the lowest energy path from reactants to products. This path reveals the presence of any transient intermediates and the all-important transition state—the molecular configuration at the peak of the energy barrier.
For a molecule like this compound, theoretical studies could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution, nucleophilic attack on the carboxyl group, or reactions involving the hydroxyl group. The presence of three different substituents on the benzene ring—a bromine atom, a fluorine atom, and a hydroxyl group—each with distinct electronic properties, makes the prediction of reaction outcomes complex. Computational simulations can precisely model how these groups influence the electron density of the aromatic ring and, consequently, its reactivity.
A key aspect of these simulations is the identification and characterization of transition states. A transition state is an unstable, fleeting arrangement of atoms that represents the point of maximum energy along the reaction coordinate. By locating the transition state, chemists can calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. The geometry of the transition state also provides vital clues about the reaction mechanism, such as which bonds are breaking and which are forming.
For instance, in a hypothetical study on the electrophilic nitration of this compound, DFT calculations could be used to compare the energy barriers for the electrophile attacking at the different available positions on the benzene ring. This would involve optimizing the geometry of the transition state for each possible pathway and calculating its energy relative to the reactants. The pathway with the lowest activation energy would be predicted as the major reaction product.
The insights gained from these computational studies are not purely theoretical. They have practical implications for synthetic chemistry, helping to predict reaction outcomes, optimize reaction conditions, and design more efficient synthetic routes.
Illustrative Data from a Hypothetical Transition State Analysis
To provide a clearer picture of the kind of data generated in such a study, the following table illustrates hypothetical results from a DFT calculation on a reaction involving this compound. This data represents the type of information a computational chemist would generate to understand a reaction's feasibility and mechanism.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +25.3 | -15.8 |
| Key Interatomic Distance 1 (Å) | 2.50 | 1.85 | 1.50 |
| Key Interatomic Distance 2 (Å) | 1.40 | 1.75 | 2.80 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific reaction.
Table Explanation:
Key Interatomic Distances: These would represent the distances between atoms that are involved in bond-making or bond-breaking during the reaction. For example, "Distance 1" might be a newly forming bond, while "Distance 2" could be a bond that is breaking.
Imaginary Frequency: A key indicator of a true transition state is the presence of exactly one imaginary frequency in the vibrational analysis. This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
Through the simulation of reaction mechanisms and the detailed analysis of transition states, computational chemistry provides indispensable insights into the reactivity of this compound.
Applications As a Synthetic Building Block and Chemical Precursor
Role in the Synthesis of Advanced Organic Intermediates
The structural framework of 3-bromo-2-fluoro-4-hydroxybenzoic acid is foundational for constructing more complex molecular architectures. While direct synthetic applications of this specific compound are not extensively documented in readily available literature, the reactions of its close analogues highlight its potential. For instance, the related compound 3-bromo-4-fluorobenzoic acid is a known intermediate in the preparation of agrochemicals. It can be converted into 3-phenoxy-4-fluoro-benzoic acid, a precursor for certain insecticides. google.com This transformation underscores how the bromo- and fluoro-substituted benzoic acid core can be elaborated into more complex structures.
A multi-step synthesis to produce 2,4-difluoro-3-hydroxybenzoic acid involves the use of a brominated intermediate, 3,5-difluoro-2-bromo-4-anisidine, which is subsequently deaminated and further transformed. google.com This illustrates the utility of bromo- and fluoro-substituted aromatic compounds as key intermediates in the synthesis of other highly functionalized molecules. The presence of the bromine atom in these precursors is particularly significant as it provides a handle for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, to build molecular complexity.
Utilization in the Development of Functional Materials
Substituted benzoic acids are a critical class of compounds in materials science due to their ability to form ordered structures, often through hydrogen bonding.
While specific studies detailing the incorporation of this compound into liquid crystal mesogens are not prominent, the general class of substituted hydroxybenzoic acids is well-established in this field. The molecular shape and polarity, dictated by the substituents on the benzoic acid core, are crucial for determining the mesomorphic properties (the formation of liquid crystal phases). The introduction of lateral substituents like bromo and fluoro groups can significantly influence the thermal behavior and the type of liquid crystal phase formed. For example, research on bent-shaped liquid crystals has utilized 4-substituted 3-hydroxybenzoic acid as the central core, demonstrating that lateral substituents are key to tuning the material's properties.
The application of this compound in organic semiconductors and photovoltaic devices is an area of potential rather than established use according to available research. The development of organic electronic materials often relies on aromatic building blocks that can be polymerized or functionalized to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The specific halogen and hydroxyl substitution pattern of this compound could, in principle, be exploited to influence these properties in novel organic semiconductor materials. However, dedicated research in this area has not been widely reported.
There is limited specific information on the use of this compound to enhance the properties of polymer matrices. In polymer chemistry, additives or comonomers containing halogen atoms are sometimes used to improve flame retardancy or modify electronic characteristics. The high polarity and potential for hydrogen bonding from the hydroxyl and carboxylic acid groups could also influence polymer chain interactions. However, without specific studies, its role in improving electronic properties and thermal stability remains speculative.
Precursor for Analogue Synthesis in Chemical Biology Research (excluding specific biological activity/drug development)
Halogenated benzoic acids are valuable scaffolds for creating libraries of compounds for chemical biology research. The synthesis of analogues allows for the systematic exploration of how different functional groups affect molecular interactions. While direct examples for this compound are scarce, the closely related 4-fluoro-3-hydroxybenzoic acid serves as an excellent case study.
This compound is a key starting material for the synthesis of potent inhibitors of the enzyme β-arylsulfotransferase IV (β-AST-IV). The synthesis involves coupling the benzoic acid with various amine-containing fragments. For example, it can be reacted with molecules like 6-((2-ammonium trifluroacetate)ethylamino)purine or N-boc-1,12-diaminododecane using a peptide coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form amide-linked analogues. This process demonstrates how a functionalized benzoic acid can serve as a versatile anchor point for generating a diverse set of molecular probes for biochemical screening, without focusing on their specific therapeutic effects.
| Starting Material | Reagent(s) | Product | Application Context |
| 4-Fluoro-3-hydroxybenzoic acid | HBTU, 6-((2-ammonium trifluroacetate)ethylamino)purine | 6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine | Analogue synthesis for enzyme inhibition studies |
| 4-Fluoro-3-hydroxybenzoic acid | HBTU, 6-((12-ammonium trifluroacetate)dodecylamino)purine | 6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine | Analogue synthesis for enzyme inhibition studies |
| 4-Fluoro-3-hydroxybenzoic acid | HBTU, N-boc-1,12-diaminododecane | 12-N-boc-1-N-(4-fluoro-3-hydroxybenzoyl)diaminododecane | Analogue synthesis for enzyme inhibition studies |
Table 1: Examples of Analogue Synthesis Using a Related Benzoic Acid Precursor
Future Research Directions and Open Questions
Development of Novel and Sustainable Synthetic Routes
While the synthesis of polysubstituted benzoic acids is well-established, the specific preparation of 3-bromo-2-fluoro-4-hydroxybenzoic acid calls for the development of novel and sustainable synthetic strategies. Future research in this area should prioritize methodologies that align with the principles of green chemistry, focusing on high atom economy, the use of environmentally benign reagents and solvents, and energy efficiency.
Key areas for exploration include:
Late-Stage Functionalization: Investigating late-stage C-H functionalization techniques to introduce the bromo and fluoro groups onto a 4-hydroxybenzoic acid scaffold. This approach could significantly shorten synthetic sequences and reduce waste.
Flow Chemistry: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for potentially hazardous reactions like bromination.
Biocatalysis: Exploring enzymatic pathways for the regioselective halogenation and hydroxylation of benzoic acid precursors could provide a highly sustainable and selective route to the target molecule.
A comparative analysis of potential sustainable synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Late-Stage C-H Functionalization | Reduced step count, increased efficiency. | Regioselectivity control, harsh reaction conditions may be required. |
| Flow Chemistry Synthesis | Enhanced safety and control, potential for scalability. | Specialized equipment required, optimization of flow parameters. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
Exploration of Unconventional Reactivity Patterns
The unique electronic nature of this compound, arising from the competing electron-withdrawing and -donating effects of its substituents, suggests the potential for unconventional reactivity. Future studies should aim to uncover and harness these unique chemical behaviors.
Promising research directions include:
Orthogonal Functionalization: Developing strategies for the selective reaction of the different functional groups. For instance, protecting the hydroxyl and carboxylic acid groups could allow for selective cross-coupling reactions at the bromo position.
Decarboxylative Cross-Coupling: Investigating the use of the carboxylic acid group as a traceless directing group or as a leaving group in decarboxylative coupling reactions to form novel C-C or C-heteroatom bonds.
Photoredox Catalysis: Exploring the photochemical reactivity of the molecule, which could enable novel transformations not accessible through traditional thermal methods.
Advanced Theoretical Modeling of Complex Reactions and Interactions
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level. Advanced theoretical modeling can provide valuable insights into its reactivity, electronic properties, and intermolecular interactions, thereby guiding experimental work.
Future computational studies could focus on:
Reactivity Prediction: Employing Density Functional Theory (DFT) to calculate key reactivity descriptors such as Fukui functions and electrostatic potential maps. These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective reactions. A DFT study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid has already demonstrated the utility of such approaches in predicting reactivity.
Reaction Mechanism Elucidation: Using computational methods to model the transition states and reaction pathways of potential synthetic and derivatization reactions. This can help in optimizing reaction conditions and understanding unexpected outcomes.
Intermolecular Interaction Analysis: Modeling the self-assembly and interaction of this compound with other molecules, which is crucial for understanding its crystal packing and its potential use in supramolecular chemistry and materials science.
Table 2 summarizes key theoretical parameters that could be investigated.
| Theoretical Parameter | Significance |
| Fukui Functions | Predicts sites for nucleophilic and electrophilic attack. |
| Electrostatic Potential | Visualizes electron-rich and electron-poor regions of the molecule. |
| Transition State Energies | Helps in determining the feasibility and mechanism of a reaction. |
| Non-covalent Interaction Plots | Elucidates the nature and strength of intermolecular forces. |
Expanding the Scope of Derivatization for Materials Science and Catalyst Development
The functional handles present in this compound make it an attractive building block for the synthesis of advanced materials and novel catalysts. Future research should explore its derivatization to create functional molecules with tailored properties.
Potential applications to be explored include:
Polymer Chemistry: The carboxylic acid and hydroxyl groups can be utilized for the synthesis of polyesters and polyamides. The bromo and fluoro substituents would impart unique properties such as flame retardancy, thermal stability, and altered solubility to the resulting polymers.
Liquid Crystals: The rigid aromatic core and the potential for strong intermolecular interactions make derivatives of this compound interesting candidates for liquid crystalline materials.
Organocatalysis: The molecule could serve as a scaffold for the development of new organocatalysts. For instance, the carboxylic acid could act as a Brønsted acid catalyst, while the other functional groups could be modified to introduce additional catalytic sites or chiral centers. The use of benzoic acid derivatives as organocatalysts in polymerization reactions has been reported, suggesting the potential of this compound in the field.
Q & A
Q. What are the recommended synthetic routes for 3-bromo-2-fluoro-4-hydroxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation and functional group modification. For bromo-fluoro benzoic acid derivatives, a precursor like 4-hydroxybenzoic acid can undergo electrophilic bromination (using Br₂ or NBS) followed by fluorination (e.g., via Balz-Schiemann reaction with diazonium salts). Optimize reaction temperatures (e.g., 0–5°C for diazonium stability) and stoichiometry to minimize side products. Use polar aprotic solvents (DMF, DMSO) for improved solubility, and monitor intermediates via TLC or HPLC . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and assess aromatic proton environments. Fluorine coupling constants (³JHF) help verify ortho/para fluorine placement .
- HPLC : Use reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection to quantify purity (>95% by area normalization) .
- Melting Point Analysis : Compare observed mp (e.g., 154–158°C for analogous 3-bromobenzoic acid) to literature values to detect impurities .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer : Contradictory stability data may arise from hydrolysis susceptibility of the C-Br bond in acidic/basic media. Design systematic studies:
- pH-Dependent Degradation Assays : Incubate the compound in buffered solutions (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., debromination or hydroxylation) .
- Light Sensitivity Tests : Store samples under dark vs. ambient light and compare degradation rates using spectroscopic quantification .
- Reference Analogous Compounds : Compare with stability data for 4-bromo-2-fluorocinnamic acid (mp 219–223°C, stable in dry conditions) to infer structural influences .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine as a leaving group) and nucleophilic attack sites .
- Activation Energies : Compare SNAr (nucleophilic aromatic substitution) pathways for Br vs. F substituents. Tools like ACD/Labs Percepta predict regioselectivity and reaction barriers .
- Solvent Effects : Simulate reaction outcomes in polar vs. non-polar solvents to guide experimental solvent selection .
Q. What experimental protocols mitigate challenges in synthesizing derivatives of this compound for biological activity screening?
- Methodological Answer :
- Protecting Group Strategies : Temporarily protect the hydroxyl group (e.g., with acetyl or TBS) during bromination/fluorination to prevent oxidation. Deprotect under mild conditions (e.g., K₂CO₃/MeOH) .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid) to introduce aryl groups. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in anhydrous THF .
- Biological Assay Design : Screen derivatives for antimicrobial activity (e.g., against E. coli) using agar diffusion methods, referencing protocols for 2-amino-4-bromo-3-fluorobenzoic acid .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
